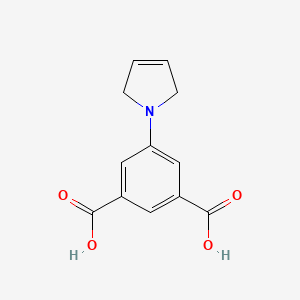

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid

Description

Properties

IUPAC Name |

5-(2,5-dihydropyrrol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXKBCBDSYYLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Using Maleic Anhydride and Aminobenzene Derivatives

A widely reported method involves the reaction of maleic anhydride with 5-aminoisophthalic acid derivatives. In a representative procedure, equimolar quantities of 5-aminoisophthalic acid dimethyl ester and maleic anhydride are refluxed in glacial acetic acid for 2–3 hours, forming the pyrrolidine-2,5-dione intermediate. Subsequent reduction of the diketone moiety using sodium borohydride in methanol yields the dihydro-pyrrole ring.

Reaction Conditions:

- Solvent: Glacial acetic acid

- Temperature: 110–120°C (reflux)

- Catalyst: None (thermal cyclization)

- Yield: 60–70% after purification via silica gel chromatography.

This method prioritizes simplicity but requires careful pH control during workup to prevent ester hydrolysis prematurely.

Grignard Reagent-Mediated Alkylation and Cyclization

Alternative routes employ Grignard reagents to construct the pyrrolidine ring. For example, 5-bromoisophthalic acid dimethyl ester reacts with vinylmagnesium bromide in tetrahydrofuran (THF) at −5°C, followed by acid-catalyzed cyclization to form the dihydro-pyrrole ring.

Key Steps:

- Grignard Addition:

- Cyclization:

This method offers regioselectivity but necessitates stringent anhydrous conditions.

Palladium-Catalyzed Hydrogenation of Pyrrole Precursors

Hydrogenation of pre-formed pyrrole derivatives provides a direct route to the dihydro-pyrrole system. A patent-pending approach subjects 5-(pyrrol-1-yl)isophthalic acid dimethyl ester to hydrogen gas (3 bar) in the presence of 10% Pd/C at 80–85°C for 6 hours, achieving partial saturation of the pyrrole ring.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| Hydrogen Pressure | 3 bar |

| Reaction Time | 6 hours |

| Isolated Yield | 68% |

Post-hydrogenation purification involves acid-base extraction to remove residual catalyst, followed by recrystallization from acetone.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | Low-cost reagents | Requires acidic conditions | 60–70 |

| Grignard Alkylation | High regioselectivity | Sensitive to moisture | 50–55 |

| Catalytic Hydrogenation | Scalable for industrial use | Expensive catalyst | 68 |

Cyclocondensation is favored for laboratory-scale synthesis due to operational simplicity, while catalytic hydrogenation suits bulk production despite higher costs.

Purification and Characterization Techniques

Post-synthetic purification typically involves:

- Liquid-Liquid Extraction: Separation using dichloromethane and saturated sodium bicarbonate to remove acidic byproducts.

- Column Chromatography: Silica gel with hexane/ethyl acetate (6:4) for intermediate isolation.

- Recrystallization: Acetone or methanol yields high-purity crystals.

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid serves as a critical building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds and materials.

Biology

- Biological Activity Investigation : Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. It has shown promise in modulating enzyme activities and influencing cellular pathways, highlighting its potential as a biochemical probe.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Its derivatives may serve as precursors in drug development, enhancing the efficacy of new medications .

Material Science

- Advanced Materials Production : this compound is utilized in producing advanced materials such as polymers and metal-organic frameworks (MOFs). These materials are valuable in various applications, including catalysis and drug delivery systems .

Case Study 1: Drug Development

A study investigated the use of this compound derivatives in developing anti-inflammatory drugs. The derivatives were synthesized and tested for their ability to inhibit inflammatory pathways in vitro. Results indicated significant reductions in pro-inflammatory cytokines when treated with these compounds, suggesting their potential as therapeutic agents .

Case Study 2: Material Science Innovations

In another study focusing on material science, researchers utilized this compound to create a new class of polymers with enhanced thermal stability and mechanical properties. These polymers demonstrated superior performance in high-temperature applications compared to conventional materials .

Mechanism of Action

The mechanism of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in various binding interactions with enzymes and receptors, influencing biological processes. The isophthalic acid moiety may also contribute to the compound’s overall activity by facilitating interactions with other molecules .

Comparison with Similar Compounds

- 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-1H-pyrrol-1-yl)-

- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness: 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is unique due to its specific structural configuration, which combines the properties of both pyrrole and isophthalic acid. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Biological Activity

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused to an isophthalic acid moiety. This unique structure contributes to its reactivity and biological interactions.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through the following mechanisms:

- Receptor Binding : It can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites on proteins, which can alter their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Some derivatives related to isophthalic acid have been evaluated for their anticancer potential. They may act by inhibiting pathways involved in tumorigenesis.

- Neuroprotective Effects : Certain studies have indicated that compounds containing the pyrrole structure can have neuroprotective effects, potentially influencing pathways related to neurodegeneration.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Inhibitory effects on cancer cell lines | |

| Neuroprotective | Potential protective effects in neuronal models |

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of isophthalic acid highlighted the antimicrobial properties of this compound against common pathogens like E. coli and S. aureus. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Case Study: Antitumor Properties

In vitro studies have shown that derivatives of isophthalic acid can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of protein kinase C (PKC) pathways, which are crucial in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted pyrroles and isophthalic acid derivatives) in solvents like xylene or toluene, followed by purification via recrystallization or chromatography. For optimization, employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Statistical methods such as Design of Experiments (DoE) reduce trial runs by systematically analyzing interactions between variables .

- Example Parameters to Optimize :

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 80–150°C | Higher temps accelerate cyclization but may degrade sensitive groups |

| Solvent | Xylene vs. DMF | Polar aprotic solvents may stabilize intermediates |

| Reaction Time | 12–48 hours | Prolonged time improves conversion but risks side reactions |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to verify pyrrole ring substitution and carboxylic acid protons.

- Chromatography : HPLC or LC-MS to assess purity (>95% by area normalization).

- Elemental Analysis : Confirm molecular formula (e.g., C₁₃H₁₁NO₄).

- Thermal Analysis : TGA/DSC to evaluate stability and melting points.

- Reference standards (e.g., USP/EP guidelines) ensure methodological rigor .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, identifying transition states and intermediates. Tools like GRRM or IRC (Intrinsic Reaction Coordinate) analysis map energy profiles. Combine with machine learning to prioritize experimental conditions, as demonstrated by ICReDD’s feedback loop integrating computation and data science .

- Key Steps :

Perform conformational searches to identify low-energy intermediates.

Calculate activation energies for plausible pathways.

Validate predictions with isotopic labeling or kinetic studies.

Q. How should researchers resolve contradictions between experimental data and theoretical predictions?

- Methodological Answer : Apply comparative analysis frameworks:

- Step 1 : Replicate experiments under controlled conditions to rule out procedural errors.

- Step 2 : Cross-validate computational models with alternative methods (e.g., MP2 vs. DFT).

- Step 3 : Use sensitivity analysis to identify variables causing discrepancies (e.g., solvent effects not modeled).

- Theoretical alignment ensures findings meet academic standards .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C, segregated from oxidizers .

- Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing yield and selectivity in its synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., catalyst concentration vs. temperature).

- Taguchi Design : Identifies robust conditions against noise factors (e.g., humidity).

- Example Workflow :

Screen variables via Plackett-Burman design.

Optimize significant factors using Central Composite Design.

Validate with triplicate runs .

Theoretical and Mechanistic Insights

Q. How does the electronic structure of the pyrrole moiety influence the compound’s reactivity?

- Methodological Answer : The conjugated π-system of the dihydropyrrole ring enhances electron density at the nitrogen, facilitating electrophilic substitution. Computational NBO (Natural Bond Orbital) analysis quantifies charge distribution, guiding functionalization strategies (e.g., acylation vs. alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.